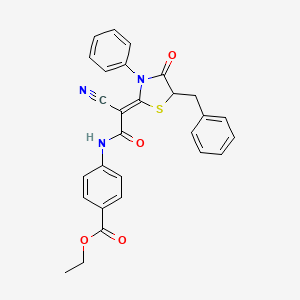

(Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate” is a thiazolidine derivative . Thiazolidines are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a thiazolidine ring, a benzyl group, a phenyl group, a cyanoacetamido group, and a benzoate group . The “(Z)” notation indicates that it has a certain geometric isomerism in its structure .Chemical Reactions Analysis

As a thiazolidine derivative, this compound might undergo reactions typical of this class of compounds, such as ring-opening reactions . The presence of the cyanoacetamido and benzoate groups could also influence its reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors that could influence its properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .科学的研究の応用

Synthesis and Anti-inflammatory Activity

The compound (Z)-ethyl 4-(2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamido)benzoate belongs to the class of 4-thiazolidinone derivatives. Golota et al. (2015) describe the synthesis of similar ylidene derivatives of 2-thioxo-4-thiazolidinone, which demonstrate significant anti-exudative activity, comparable to classic NSAIDs like Diclofenac. This finding underscores the potential of these compounds in non-steroidal anti-inflammatory drug (NSAID) development (Golota et al., 2015).

Anticancer Activity

In cancer research, derivatives of 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide, which include compounds structurally similar to the subject compound, have shown potent and selective cytotoxic effects against leukemia cell lines. Horishny et al. (2021) found that specific derivatives exhibited significant anticancer activity, highlighting the compound's relevance in oncological pharmacology (Horishny et al., 2021).

Fluorimetric Sensor Applications

Wagh et al. (2015) synthesized a chemosensor closely related to the compound , exhibiting significant quenching in fluorescent emission in the presence of Cu2+ and Hg2+ ions. This indicates its potential use in detecting these metal ions, benefiting environmental monitoring and safety applications (Wagh et al., 2015).

Herbicidal Applications

In the field of agriculture, similar compounds have been used to create herbicides. Yang et al. (2008) synthesized and characterized mono-labeled and dual-labeled analogues of ZJ0273, a broad-spectrum herbicidal ingredient, demonstrating the versatility of these compounds in weed control (Yang et al., 2008).

Antiplatelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, structurally related to the compound , have shown promising results in inhibiting platelet aggregation. Chen et al. (2008) identified key functional groups contributing to this activity, suggesting potential for development into novel antiplatelet drugs (Chen et al., 2008).

作用機序

Safety and Hazards

将来の方向性

The future research directions for this compound would depend on its intended use and observed properties . If it shows promising biological activity, it could be studied further as a potential therapeutic agent . Alternatively, if it has interesting chemical reactivity, it could be investigated for use in synthetic chemistry .

特性

IUPAC Name |

ethyl 4-[[(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-2-cyanoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O4S/c1-2-35-28(34)20-13-15-21(16-14-20)30-25(32)23(18-29)27-31(22-11-7-4-8-12-22)26(33)24(36-27)17-19-9-5-3-6-10-19/h3-16,24H,2,17H2,1H3,(H,30,32)/b27-23- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZRHGSSGNCXCI-VYIQYICTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-1-{1-[(pyridin-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2586934.png)

![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B2586946.png)

![(Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2586954.png)